6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane

Catalog No.
S13582315
CAS No.
M.F
C13H13ClFNO2
M. Wt
269.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azasp...

Product Name

6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane

IUPAC Name

(3-chloro-4-fluorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone

Molecular Formula

C13H13ClFNO2

Molecular Weight

269.70 g/mol

InChI

InChI=1S/C13H13ClFNO2/c14-10-7-9(1-2-11(10)15)12(17)16-5-3-13(4-6-16)8-18-13/h1-2,7H,3-6,8H2

InChI Key

LCVOQJLRNYKTOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CO2)C(=O)C3=CC(=C(C=C3)F)Cl

6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. With the molecular formula C14H12ClFN2OC_{14}H_{12}ClFN_2O and a molecular weight of approximately 294.71 g/mol, this compound contains a chloro-fluoro aromatic moiety attached to a cyano group and an oxa-azaspiro framework. The presence of the chloro and fluorine substituents contributes to its potential reactivity and biological activity, making it of interest in medicinal chemistry and drug development.

The chemical reactivity of 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane can be attributed to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it a potential site for further functionalization.
  • Electrophilic Aromatic Substitution: The chloro and fluorine atoms can influence the reactivity of the aromatic ring, allowing for substitutions that can modify the compound's properties.
  • Condensation Reactions: The presence of the oxa and azaspiro structures allows for potential condensation with other nucleophiles.

These reactions are critical for modifying the compound to enhance its biological properties or alter its pharmacokinetic profile.

Preliminary studies suggest that 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane exhibits notable biological activities, particularly in:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Anticancer Properties: Some derivatives within the spirocyclic family have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into this compound's efficacy.

The exact mechanisms of action remain to be fully elucidated, but the structural motifs present in this compound are promising for further pharmacological exploration.

The synthesis of 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane can be approached through several methodologies:

  • Multi-step Synthesis: Starting from readily available precursors, a series of reactions involving cyclization, halogenation, and functional group transformations can yield the desired product.
  • One-pot Reactions: Recent advancements in synthetic chemistry allow for one-pot reactions that streamline the process, reducing the need for extensive purification steps.
  • Annulation Strategies: Utilizing annulation techniques can facilitate the formation of spirocyclic structures efficiently, as demonstrated in related compounds .

These methods highlight the versatility and accessibility of synthesizing this compound in a laboratory setting.

The applications of 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane are diverse:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Probes: The unique structure may serve as a chemical probe in biological studies to elucidate mechanisms of action or biological pathways.

Further research is necessary to explore its full range of applications and efficacy in various fields.

Interaction studies involving 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane focus on understanding how this compound interacts with biological targets:

  • Protein Binding Studies: Investigating the binding affinity to specific proteins can provide insights into its mechanism of action.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems is crucial for determining its pharmacokinetic properties.

Such studies are vital for evaluating the therapeutic potential and safety profile of this compound.

Several compounds share structural features with 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Tert-butyl 1-Oxa-6-Azaspiro[2.5]octaneOxa-spiro structureAntimicrobialLacks halogen substituents
6-Azaspiro[2.5]octane derivativesVarying substituentsAnticancer potentialStructural diversity
3-Chloroaniline derivativesAromatic aminesDiverse biological activitiesSimpler structure

These comparisons highlight the uniqueness of 6-(3-chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane due to its specific combination of halogenated groups and spirocyclic structure, which may confer distinct pharmacological properties compared to similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

269.0618845 g/mol

Monoisotopic Mass

269.0618845 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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